6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine
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Overview
Description
6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine typically involves the reaction of 4-chlorophenylthiourea with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-{[4-{[3-(4-Chlorophenyl)Propyl]Sulfanyl}-6-(1-Piperazinyl)-1,3,5-Triazin-2-Yl]Amino}Ethyl)Phenol: Shares a similar sulfanyl and chlorophenyl structure but differs in the core scaffold.
N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Another quinazoline derivative with notable anticancer activity.
Uniqueness
6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinazoline core with a 4-chlorophenyl and sulfanyl group makes it a versatile compound for various research applications .
Properties
CAS No. |
51124-29-9 |
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Molecular Formula |
C14H11ClN4S |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine |
InChI |
InChI=1S/C14H11ClN4S/c15-8-1-3-9(4-2-8)20-10-5-6-12-11(7-10)13(16)19-14(17)18-12/h1-7H,(H4,16,17,18,19) |
InChI Key |
OFGRXGJDGPQWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC3=C(C=C2)N=C(N=C3N)N)Cl |
Origin of Product |
United States |
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